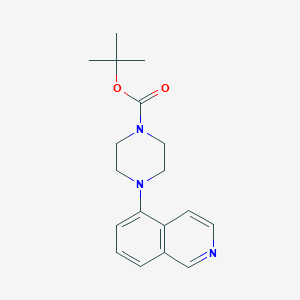![molecular formula C12H15BrO2 B1603914 4-[4-(Bromomethyl)phenoxy]tetrahydropyran CAS No. 906352-72-5](/img/structure/B1603914.png)
4-[4-(Bromomethyl)phenoxy]tetrahydropyran
説明
4-[4-(Bromomethyl)phenoxy]tetrahydropyran, commonly referred to as BMPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMPTP is a potent inhibitor of the enzyme mitochondrial complex I, which plays a critical role in cellular respiration.
作用機序
BMPTP is a potent inhibitor of mitochondrial complex I, which is the first enzyme in the electron transport chain. The electron transport chain is responsible for generating ATP, the energy currency of the cell. By inhibiting complex I, BMPTP disrupts the electron transport chain, leading to a decrease in ATP production and cellular energy.
Biochemical and Physiological Effects:
BMPTP has been shown to have a wide range of biochemical and physiological effects. In animal studies, BMPTP has been shown to induce parkinsonism-like symptoms, including tremors, rigidity, and bradykinesia. BMPTP has also been shown to cause neurodegeneration in the substantia nigra, the region of the brain that is affected in Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of BMPTP is its specificity for mitochondrial complex I. This allows researchers to study the effects of complex I inhibition on cellular metabolism and energy production. However, BMPTP has some limitations as well. It is highly toxic and must be handled with care. Additionally, its effects on cellular metabolism may not be representative of the effects of mitochondrial dysfunction in vivo.
将来の方向性
There are several future directions for research on BMPTP. One area of interest is the development of new inhibitors of mitochondrial complex I with improved specificity and lower toxicity. Another area of interest is the use of BMPTP as a tool to study the role of mitochondrial dysfunction in various diseases, including Parkinson's disease and Alzheimer's disease. Additionally, BMPTP may have potential applications in cancer research, as cancer cells are highly dependent on mitochondrial metabolism for energy production.
科学的研究の応用
BMPTP has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of mitochondrial complex I in cellular respiration and its involvement in various diseases such as Parkinson's disease and Alzheimer's disease. BMPTP has also been used to study the effects of mitochondrial dysfunction on cellular metabolism and energy production.
特性
IUPAC Name |
4-[4-(bromomethyl)phenoxy]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJPUJKZSSFCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640237 | |
| Record name | 4-[4-(Bromomethyl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Bromomethyl)phenoxy]tetrahydropyran | |
CAS RN |
906352-72-5 | |
| Record name | 4-[4-(Bromomethyl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Tetrahydro-2H-pyran-4-yloxy)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)

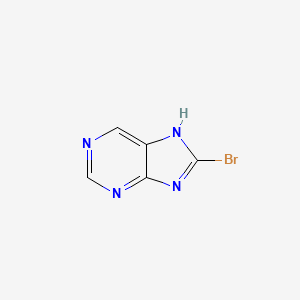

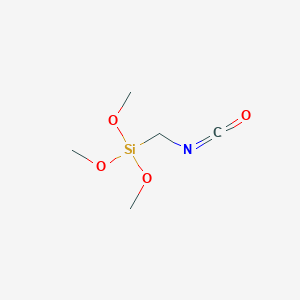
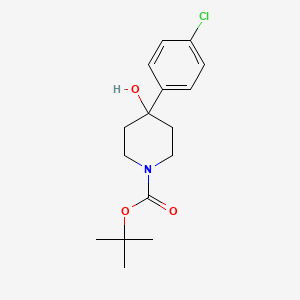
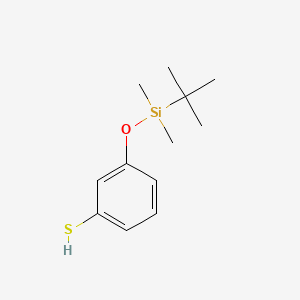



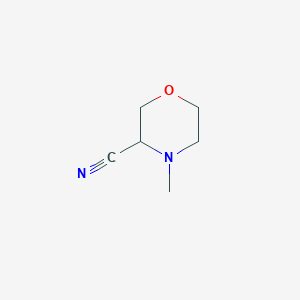
![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)

